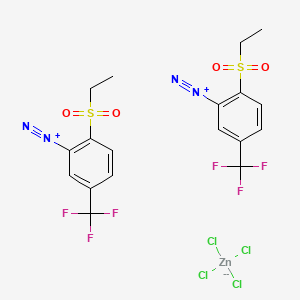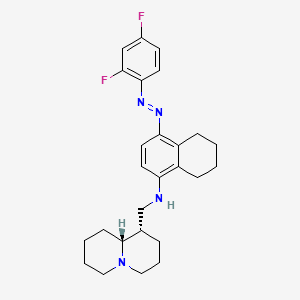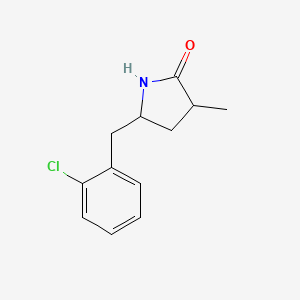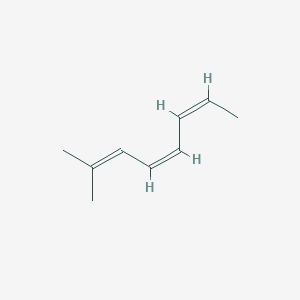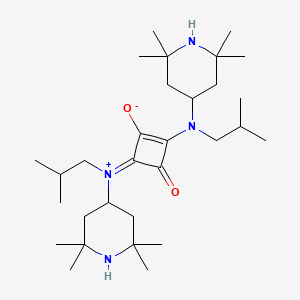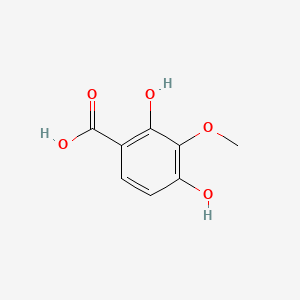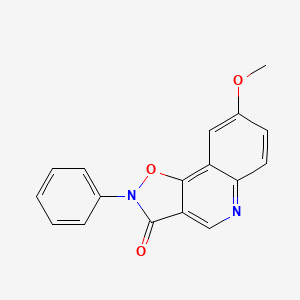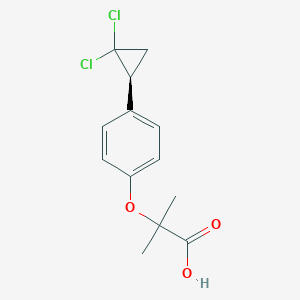
Ciprofibrate, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ciprofibrate, (S)- is a fibrate compound primarily used as a lipid-lowering agent. It belongs to the class of organic compounds known as phenoxyacetic acid derivatives. Ciprofibrate was developed to treat hyperlipidemia by reducing elevated levels of lipids in the blood. It was patented in 1972 and approved for medical use in 1985 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ciprofibrate involves several steps, starting from styrene as the initial material. The process includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis. The acylation step uses fatty acyl chloride, which increases steric hindrance and reduces the reaction activity of acyl chloride, leading to a higher yield and purity of the product . Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation, and acetic acid is used instead of acetic anhydride to create milder reaction conditions .
Industrial Production Methods
In industrial settings, ciprofibrate is synthesized using acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The compound is obtained through alcoholysis, alkylation, and alkaline hydrolysis processes. This method is advantageous due to the inexpensive and easily accessible raw materials, mild reaction conditions, and the ability to recycle solvents, reducing environmental pollution .
化学反応の分析
Types of Reactions
Ciprofibrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Urea peroxide is used as an oxidant in the Baeyer-Villiger oxidation step.
Reduction: Palladium on charcoal is used as a catalyst for the reduction of nitro groups to amines.
Substitution: Chloroform and acetone are used in the substitution reactions to introduce the cyclopropyl group.
Major Products Formed
The major product formed from these reactions is 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, which is the active form of ciprofibrate .
科学的研究の応用
Ciprofibrate has a wide range of scientific research applications, including:
作用機序
Ciprofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the increased expression of genes involved in lipid metabolism, resulting in the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . The molecular targets include enzymes involved in fatty acid oxidation and lipoprotein metabolism .
類似化合物との比較
Ciprofibrate is compared with other fibrates such as fenofibrate and gemfibrozil. While all fibrates share a similar mechanism of action by activating PPARα, ciprofibrate is unique in its chemical structure and potency. Studies have shown that ciprofibrate is more effective in increasing HDL cholesterol levels compared to fenofibrate . Other similar compounds include bezafibrate and clofibrate, which also belong to the phenoxyisobutyric acid derivatives .
Conclusion
Ciprofibrate, (S)- is a significant compound in the field of lipid-lowering agents. Its unique chemical structure, effective synthesis methods, and wide range of applications make it a valuable compound for scientific research and medical use. Its mechanism of action and comparison with similar compounds highlight its importance in treating hyperlipidemia and related metabolic disorders.
特性
CAS番号 |
135133-48-1 |
|---|---|
分子式 |
C13H14Cl2O3 |
分子量 |
289.15 g/mol |
IUPAC名 |
2-[4-[(1S)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m0/s1 |
InChIキー |
KPSRODZRAIWAKH-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@@H]2CC2(Cl)Cl |
正規SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




